molecular formula C11H12FIO2 B8015310 tert-Butyl 4-fluoro-2-iodobenzoate

tert-Butyl 4-fluoro-2-iodobenzoate

Cat. No.: B8015310
M. Wt: 322.11 g/mol
InChI Key: RIQRWIRVEULHQZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-2-iodobenzoate is an organic compound with the molecular formula C11H12FIO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a tert-butyl group, a fluorine atom, and an iodine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-fluoro-2-iodobenzoate typically involves the esterification of 4-fluoro-2-iodobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C11H12FIO2
Molecular Weight: 300.12 g/mol
Key Functional Groups:

  • tert-butyl group: Enhances hydrophobic interactions.
  • Fluorine atom: Modifies electronic properties and reactivity.
  • Iodine atom: Facilitates nucleophilic substitution reactions.

The compound's structure allows it to participate in a variety of chemical reactions, including nucleophilic substitutions, oxidation, and reduction processes.

Organic Synthesis

tert-Butyl 4-fluoro-2-iodobenzoate serves as a versatile intermediate in organic synthesis. It is employed in the preparation of more complex organic molecules due to its ability to undergo various chemical transformations. The iodine atom can be replaced by other nucleophiles, making it valuable for synthesizing substituted benzoates with diverse functional groups .

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Research indicates that derivatives of this compound may exhibit biological activity against cancer cells by inhibiting anti-apoptotic proteins such as Mcl-1 and Bfl-1. The following table summarizes its biological activity:

Biological ActivityTarget ProteinsMechanism
InhibitionMcl-1Disruption of protein function leading to apoptosis
InhibitionBfl-1Similar mechanism as above

Materials Science

In materials science, this compound is explored for its potential use in developing specialty chemicals and materials. Its unique properties allow it to be utilized in polymer synthesis and as a precursor for functionalized materials.

Case Studies and Research Findings

Several studies have highlighted the compound's applications:

  • Inhibition Studies : A study demonstrated that modifications to the benzoate structure could enhance binding affinity to Mcl-1 and Bfl-1, indicating potential applications in cancer treatment.
  • Interaction with Cancer Cells : In vitro assays showed that compounds similar to this compound could induce apoptosis in various cancer cell lines by disrupting the function of anti-apoptotic proteins .
  • Therapeutic Potential : The compound is being investigated as a lead compound for developing novel anticancer therapies due to its ability to inhibit key proteins involved in cancer cell survival .

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-2-iodobenzoate involves its reactivity towards various nucleophiles and electrophiles. The presence of the iodine atom makes it a suitable candidate for cross-coupling reactions, where it acts as an electrophile. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-fluoro-2-iodobenzoate is unique due to the combination of the tert-butyl group, fluorine, and iodine atoms, which impart distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic applications and research contexts .

Biological Activity

tert-Butyl 4-fluoro-2-iodobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anticancer, and other therapeutic effects, alongside relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H12FIO2
  • Molecular Weight : 304.12 g/mol
  • IUPAC Name : this compound

This compound features a benzoate moiety substituted with a tert-butyl group, a fluorine atom at the para position, and an iodine atom at the ortho position.

Antibacterial Activity

Research indicates that derivatives of benzoate compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria. A study demonstrated that modifications in the halogen substituents can enhance the antibacterial activity of benzoate derivatives .

Anticancer Activity

The potential anticancer properties of halogenated benzoates have been explored in several studies. Compounds with iodine and fluorine substitutions have been noted for their cytotoxic effects against various cancer cell lines. Specifically, the presence of iodine has been associated with increased apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntibacterialBenzoate derivativesEffective against Gram-positive bacteria
AnticancerHalogenated benzoatesInduced apoptosis in cancer cell lines
CytotoxicityIodinated benzoatesSignificant cytotoxic effects on nasopharyngeal tumors

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of benzoate derivatives, including those with fluorine and iodine substitutions, revealed enhanced antibacterial activity against Staphylococcus aureus. The introduction of the fluorine atom was found to increase lipophilicity, facilitating better membrane penetration .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human nasopharyngeal carcinoma cells. The compound's mechanism was linked to the induction of oxidative stress and subsequent apoptosis in treated cells .
  • Therapeutic Potential in Radiopharmaceuticals : The compound's structural features make it a candidate for radiolabeling in imaging studies. Its ability to target specific biological pathways could enhance diagnostic imaging techniques for tumors .

Properties

IUPAC Name

tert-butyl 4-fluoro-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FIO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQRWIRVEULHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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